COP1-ATGL modulator 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

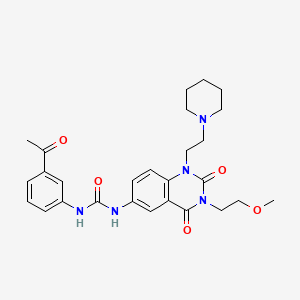

C27H33N5O5 |

|---|---|

分子量 |

507.6 g/mol |

IUPAC 名称 |

1-(3-acetylphenyl)-3-[3-(2-methoxyethyl)-2,4-dioxo-1-(2-piperidin-1-ylethyl)quinazolin-6-yl]urea |

InChI |

InChI=1S/C27H33N5O5/c1-19(33)20-7-6-8-21(17-20)28-26(35)29-22-9-10-24-23(18-22)25(34)32(15-16-37-2)27(36)31(24)14-13-30-11-4-3-5-12-30/h6-10,17-18H,3-5,11-16H2,1-2H3,(H2,28,29,35) |

InChI 键 |

GPYDOCYVXSAKDL-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)N(C3=O)CCOC)CCN4CCCCC4 |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Therapeutic Potential of COP1-ATGL Modulators in Metabolic Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of a novel class of therapeutic agents: COP1-ATGL modulators. While a specific compound designated "COP1-ATGL modulator 1" is not extensively documented in publicly available literature, this document will focus on the well-characterized mechanism of quinazolinone and quinazolinedione-based modulators, exemplified by lead compounds such as compound 86 and TSG-03-117. These molecules represent a promising strategy for the treatment of Nonalcoholic Fatty Liver Disease (NAFLD) by targeting the Constitutive Photomorphogenic 1 (COP1) and Adipose Triglyceride Lipase (ATGL) axis.

Core Mechanism of Action: Interrupting Pathological Lipid Accumulation

The central mechanism of these modulators lies in their ability to disrupt the interaction between the E3 ubiquitin ligase COP1 and ATGL, the rate-limiting enzyme in the hydrolysis of triglycerides. In pathological states such as NAFLD, elevated COP1 activity leads to the ubiquitination and subsequent proteasomal degradation of ATGL. This reduction in ATGL levels impairs lipolysis, resulting in the accumulation of triglycerides within hepatocytes and contributing to liver steatosis.[1][2][3][4][5]

COP1-ATGL modulators act by inhibiting the COP1-mediated ubiquitination of ATGL.[2][5] This inhibition stabilizes ATGL, leading to increased protein expression and enhanced lipolytic activity. The subsequent breakdown of triglycerides alleviates hepatic lipid accumulation, offering a direct therapeutic intervention for NAFLD.[2][4][5]

Signaling Pathway and Modulator Intervention

The interaction between COP1 and ATGL is a critical regulatory node in hepatic lipid metabolism. The following diagram illustrates this pathway and the point of intervention for COP1-ATGL modulators.

Caption: COP1-mediated ubiquitination targets ATGL for degradation, leading to triglyceride accumulation. COP1-ATGL modulators block this interaction, stabilizing ATGL and promoting lipolysis.

Quantitative Data on Modulator Efficacy

The following tables summarize the reported quantitative effects of representative COP1-ATGL modulators on key biological parameters.

Table 1: In Vitro Efficacy of Lead Compound 86

| Parameter | Effect | Concentration/Dose | Reference |

| ATGL Protein Expression | Increased | Nanomolar range | [2][5] |

| ATGL Ubiquitination | Reduced | Nanomolar range | [2][5] |

| COP1 Autoubiquitination | Reduced | Nanomolar range | [2][5] |

| Lipid Accumulation in Hepatocytes | Diminished | Nanomolar range | [2][5] |

Table 2: In Vivo Efficacy of COP1-ATGL Modulators

| Compound | Animal Model | Dosage | Outcome | Reference |

| TSG-03-117 | High-Fat Diet Mouse Model | 80 mg/kg p.o. for 7 days | Reduced liver weight | [4] |

| Compound 86 | Preclinical NAFLD Model | Oral administration | Abrogated triglyceride accumulation and resolved fibrosis | [2][5] |

Table 3: Pharmacokinetic Properties of TSG-03-117

| Parameter | Value | Reference |

| Mouse Plasma Stability (2h) | 103.3% | [4] |

| Mouse Liver Microsomal Stability (t½) | 13.35 min | [4] |

| Medium Clearance | 56.02 µL/min/mg protein | [4] |

Experimental Protocols

The following section outlines the general methodologies employed to characterize the mechanism of action and efficacy of COP1-ATGL modulators.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma cell lines such as HepG2 or Huh7 are commonly used.

-

Lipid Loading: To mimic steatotic conditions, cells are often treated with oleic acid complexed to bovine serum albumin (BSA).

-

Modulator Treatment: Cells are incubated with varying concentrations of the COP1-ATGL modulator for a specified duration to assess dose-dependent effects.

Immunoprecipitation and Western Blotting

-

Objective: To assess the interaction between COP1 and ATGL and the ubiquitination status of ATGL.

-

Procedure:

-

Cell lysates are prepared and incubated with an antibody against either COP1 or ATGL.

-

Protein A/G agarose (B213101) beads are used to pull down the antibody-protein complex.

-

The immunoprecipitated proteins are separated by SDS-PAGE.

-

Western blotting is performed using antibodies against COP1, ATGL, and ubiquitin to detect the respective proteins. A reduction in the ubiquitinated ATGL signal in the presence of the modulator indicates efficacy.

-

In Vivo Studies in NAFLD Models

-

Animal Models: High-fat diet-induced obese mice are a standard model for NAFLD.

-

Dosing: The modulator is administered orally or via another appropriate route for a defined period.

-

Endpoints:

-

Liver Histology: Livers are harvested, sectioned, and stained with Hematoxylin and Eosin (H&E) or Oil Red O to assess lipid accumulation and inflammation.

-

Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) and lipids are measured. Liver triglyceride content is quantified.

-

Western Blotting: Protein levels of COP1 and ATGL in liver lysates are determined.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a COP1-ATGL modulator.

Caption: A representative workflow for evaluating COP1-ATGL modulators, from initial in vitro screening to in vivo efficacy and pharmacokinetic studies.

Conclusion

Modulation of the COP1-ATGL axis presents a targeted and promising therapeutic strategy for NAFLD. By preventing the degradation of ATGL, these novel small molecules can restore normal lipid homeostasis in the liver. The data from lead compounds like compound 86 and TSG-03-117 demonstrate the potential of this approach to not only reduce steatosis but also resolve fibrosis. Further research and clinical development in this area are warranted to translate these findings into effective treatments for patients with NAFLD and other metabolic disorders.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]

- 4. Novel quinazolinone-based COP1 modulators for NAFLD disclosed | BioWorld [bioworld.com]

- 5. pubs.acs.org [pubs.acs.org]

The Role of COP1 in the Ubiquitin-Proteasome Degradation of Adipose Triglyceride Lipase (ATGL): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme in the hydrolysis of triacylglycerols, a critical process in cellular lipid metabolism. The regulation of ATGL protein levels is paramount for maintaining lipid homeostasis, and its dysregulation is implicated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth examination of the molecular mechanisms underpinning the ubiquitin-proteasome mediated degradation of ATGL, with a central focus on the E3 ubiquitin ligase Constitutive Photomorphogenic 1 (COP1). We will explore the direct interaction between COP1 and ATGL, the specifics of the ubiquitination process, and the functional consequences of this post-translational modification. This document will also present detailed experimental protocols for investigating the COP1-ATGL axis and summarize key quantitative data to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

Cellular lipid homeostasis is a tightly regulated process, with imbalances leading to a spectrum of metabolic disorders. At the heart of lipid mobilization is the enzymatic breakdown of stored triacylglycerols (TAGs) into fatty acids and glycerol. Adipose Triglyceride Lipase (ATGL), also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2), catalyzes the initial and rate-limiting step of this process. Given its pivotal role, the cellular abundance and activity of ATGL are subject to multifactorial regulation, including transcriptional control and post-translational modifications.

One of the key mechanisms governing ATGL protein levels is its degradation via the ubiquitin-proteasome system (UPS). The UPS is a highly conserved cellular machinery responsible for the targeted degradation of most intracellular proteins, thereby regulating a vast array of cellular processes. The specificity of the UPS is conferred by E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the attachment of ubiquitin, a small regulatory protein. This polyubiquitination marks the substrate for degradation by the 26S proteasome.

Recent evidence has identified the E3 ubiquitin ligase Constitutive Photomorphogenic 1 (COP1) as a critical regulator of ATGL stability.[1][2][3] COP1, a RING finger domain-containing E3 ligase, was initially characterized for its role in plant photomorphogenesis but is now recognized as a key player in various mammalian cellular processes, including cell cycle control, signal transduction, and metabolism.[4][5] This guide will delve into the technical details of the COP1-mediated ubiquitination and subsequent degradation of ATGL, providing a comprehensive resource for researchers investigating this crucial metabolic pathway.

The COP1-ATGL Interaction: A Molecular Perspective

The targeted degradation of ATGL by the ubiquitin-proteasome system is initiated by the specific recognition and binding of ATGL by the E3 ubiquitin ligase COP1. This interaction is a prerequisite for the subsequent ubiquitination of ATGL.

Direct Physical Interaction

Studies have demonstrated a direct physical interaction between COP1 and ATGL.[1] This interaction has been confirmed through co-immunoprecipitation experiments in various cell lines, where the immunoprecipitation of COP1 results in the co-precipitation of ATGL, and vice versa.

The Recognition Motif

The specificity of the COP1-ATGL interaction is mediated by a consensus VP (Val-Pro) motif present in the ATGL protein sequence.[1] COP1 recognizes and binds to this specific motif, ensuring the selective targeting of ATGL for ubiquitination. Mutation of this VP motif in ATGL has been shown to abolish its interaction with COP1, leading to increased ATGL stability.[1]

Ubiquitination of ATGL by COP1

Once bound to ATGL, COP1 catalyzes the covalent attachment of ubiquitin molecules to specific lysine (B10760008) residues on the ATGL protein. This process involves a cascade of enzymatic reactions involving an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and finally the E3 ligase, COP1.

-

Type of Polyubiquitination: COP1 promotes the formation of a K-48 linked polyubiquitin (B1169507) chain on ATGL.[1] This specific linkage is a canonical signal for proteasomal degradation.

-

Primary Ubiquitination Site: The primary site of ubiquitination on ATGL has been identified as lysine 100 (K100).[1] Mutation of this lysine residue to arginine (K100R) renders ATGL resistant to COP1-mediated degradation, significantly increasing its cellular half-life.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the COP1-mediated degradation of ATGL.

| Parameter | Wild-Type ATGL | K100R Mutant ATGL | Cell Type | Reference |

| Protein Half-life | ~8 hours | >24 hours | HepG2 | [1] |

| Experimental Condition | Observation | Fold Change/Percentage | Cell Type | Reference |

| COP1 Overexpression | Decreased ATGL protein levels | Significant reduction | HepG2 | [1] |

| COP1 Knockdown | Increased ATGL protein levels | Significant increase | HepG2 | [1] |

| Mutation of VP motif in ATGL | Reduced ubiquitination of ATGL | Significantly attenuated | HEK293T | [1] |

| Treatment with proteasome inhibitor (MG132) | Increased ATGL protein levels | Marked accumulation | Various | [6] |

Signaling Pathway and Experimental Workflow

COP1-Mediated ATGL Degradation Pathway

The signaling pathway illustrating the role of COP1 in ATGL degradation is depicted below. This pathway highlights the key molecular players and their interactions, leading to the ultimate degradation of ATGL and its impact on lipid metabolism.

Caption: COP1-mediated ubiquitination and degradation of ATGL.

Experimental Workflow for Investigating COP1-ATGL Interaction

A typical experimental workflow to elucidate the interaction and functional relationship between COP1 and ATGL is outlined below.

Caption: Experimental workflow for studying the COP1-ATGL interaction.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the COP1-mediated degradation of ATGL.

Co-Immunoprecipitation (Co-IP) to Demonstrate COP1-ATGL Interaction

Objective: To determine if COP1 and ATGL physically interact within a cellular context.

Materials:

-

Cell line expressing tagged versions of COP1 (e.g., FLAG-COP1) and ATGL (e.g., Myc-ATGL).

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

-

Antibodies: Anti-FLAG antibody, anti-Myc antibody, and appropriate secondary antibodies.

-

Protein A/G magnetic beads.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: 2x Laemmli sample buffer.

Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate and incubate on ice for 30 minutes with occasional rocking.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (whole-cell lysate) to a new tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody (e.g., anti-FLAG) to the lysate and incubate for 4 hours to overnight at 4°C on a rotator.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with ice-cold wash buffer.

-

After the final wash, remove all residual wash buffer.

-

Elute the protein complexes by adding 2x Laemmli sample buffer to the beads and boiling for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the antibody against the co-immunoprecipitated protein (e.g., anti-Myc) to detect the interaction.

-

In Vivo Ubiquitination Assay

Objective: To determine if ATGL is ubiquitinated in cells in a COP1-dependent manner.

Materials:

-

Cells expressing HA-tagged ubiquitin, Myc-tagged ATGL, and with endogenous or manipulated (overexpressed or silenced) levels of COP1.

-

Lysis buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM).

-

Proteasome inhibitor (e.g., MG132).

-

Antibodies: Anti-Myc antibody for immunoprecipitation, anti-HA antibody for detecting ubiquitination.

Protocol:

-

Cell Treatment and Lysis:

-

Transfect cells with the required plasmids.

-

4-6 hours prior to harvesting, treat the cells with a proteasome inhibitor (e.g., 20 µM MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in a buffer containing NEM to preserve the ubiquitination status of the proteins.

-

-

Immunoprecipitation of ATGL:

-

Perform immunoprecipitation of Myc-ATGL from the cell lysates as described in the Co-IP protocol, using an anti-Myc antibody.

-

-

Detection of Ubiquitinated ATGL:

-

Elute the immunoprecipitated proteins.

-

Perform western blotting on the eluates.

-

Probe the membrane with an anti-HA antibody to detect the presence of polyubiquitin chains on the immunoprecipitated ATGL. A smear of high molecular weight bands will indicate polyubiquitination.

-

Protein Degradation Assay (Cycloheximide Chase)

Objective: To measure the half-life of ATGL and assess the impact of COP1.

Materials:

-

Cells expressing the protein of interest (e.g., ATGL).

-

Cycloheximide (B1669411) (CHX) solution (e.g., 100 µg/mL).

-

Lysis buffer.

-

Antibody against ATGL.

Protocol:

-

Cycloheximide Treatment:

-

Seed cells at an appropriate density to allow for multiple time-point collections.

-

Treat the cells with cycloheximide to inhibit new protein synthesis.

-

-

Time-Course Collection:

-

Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Lyse the cells at each time point.

-

-

Western Blot Analysis:

-

Equal amounts of protein from each time point are resolved by SDS-PAGE and analyzed by western blotting using an anti-ATGL antibody.

-

A loading control (e.g., β-actin) should be used to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities of ATGL at each time point using densitometry software.

-

Normalize the ATGL band intensity to the loading control.

-

Plot the normalized ATGL levels against time. The time at which the ATGL level is reduced by 50% is the protein's half-life.

-

Conclusion and Future Directions

The E3 ubiquitin ligase COP1 plays a definitive role in the post-translational regulation of ATGL, targeting it for proteasomal degradation through K48-linked polyubiquitination at lysine 100.[1] This regulatory axis is a critical determinant of cellular lipid stores and has significant implications for hepatic lipid metabolism and the pathogenesis of NAFLD.[3] The detailed understanding of this molecular mechanism, facilitated by the experimental approaches outlined in this guide, opens new avenues for therapeutic intervention.

For drug development professionals, the COP1-ATGL interaction represents a promising target for the development of small molecule inhibitors that could stabilize ATGL, thereby promoting lipolysis and alleviating hepatic steatosis. Future research should focus on further elucidating the upstream regulatory networks that control COP1 activity in the context of metabolic stress and identifying other potential substrates of COP1 within the lipid metabolic network. A deeper understanding of the structural basis of the COP1-ATGL interaction will also be instrumental in the rational design of targeted therapeutics.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. TRB3 links the E3 ubiquitin ligase COP1 to lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The activities of the E3 ubiquitin ligase COP1/SPA, a key repressor in light signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. E3 ubiquitin ligase COP1 regulates the stability and functions of MTA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-end Rule–Mediated Proteasomal Degradation of ATGL Promotes Lipid Storage - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of COP1-ATGL Modulator 1 on Lipid Droplet Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of triacylglycerol (TAG) within lipid droplets in hepatocytes is a hallmark of non-alcoholic fatty liver disease (NAFLD). A key regulator of intracellular lipid turnover is Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of TAG. The stability and activity of ATGL are, in turn, controlled by the E3 ubiquitin ligase Constitutive Photomorphogenic 1 (COP1). COP1 targets ATGL for proteasomal degradation, thereby reducing lipolysis and promoting lipid accumulation.[1][2] This technical guide explores the mechanism and effects of "COP1-ATGL modulator 1," a novel therapeutic agent designed to disrupt the COP1-ATGL interaction, leading to increased ATGL levels and enhanced lipid droplet turnover. This guide will delve into the molecular pathways, present quantitative data from preclinical studies, and provide detailed experimental protocols for investigating the effects of this modulator on lipid droplet dynamics.

The COP1-ATGL Signaling Pathway

The E3 ubiquitin ligase COP1 plays a critical role in hepatic lipid metabolism by directly targeting ATGL for degradation.[1][2] This process is initiated by the recognition of a consensus "VP" motif within the ATGL protein by COP1.[1][2] Following this interaction, COP1 mediates the K-48 linked polyubiquitination of ATGL, primarily at the lysine (B10760008) 100 residue, marking it for degradation by the proteasome.[1][2] This continuous degradation of ATGL limits the rate of lipolysis, contributing to the accumulation of TAG in lipid droplets.

This compound is designed to interfere with this interaction. By inhibiting the binding of COP1 to ATGL or the subsequent ubiquitination process, the modulator prevents ATGL degradation. This leads to an increase in the intracellular concentration of ATGL, which in turn enhances the breakdown of TAG stored in lipid droplets, a process known as lipolysis.[3][4] The resulting free fatty acids can then be utilized for beta-oxidation, reducing the overall lipid load within the cell.

Caption: COP1-ATGL signaling and the effect of Modulator 1.

Quantitative Effects of COP1-ATGL Modulation on Lipid Droplet Dynamics

Studies involving the modulation of the COP1-ATGL axis, either through genetic knockdown of COP1 or through the application of small molecule modulators, have demonstrated significant effects on lipid metabolism. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effects of COP1 Knockdown on ATGL and Lipid Accumulation in Hepatocytes

| Parameter | Control | COP1 Knockdown | Fold Change | Reference |

| ATGL Protein Level | Normalized to 1 | Increased | Significant Increase | [1] |

| Triacylglycerol (TAG) Accumulation | High | Reduced | Significant Reduction | [1] |

| Lipid Droplet Size | Large | Smaller | Decrease | [1] |

| Fatty Acid Mobilization | Basal | Increased | Significant Increase | [1] |

| Fatty Acid Oxidation | Basal | Increased | Significant Increase | [1] |

Table 2: In Vitro Efficacy of a Quinazolinedione-based COP1-ATGL Modulator (Compound 86)

| Parameter | Vehicle Control | Compound 86 (nanomolar) | Effect | Reference |

| ATGL Protein Expression | Basal | Increased | Dose-dependent increase | [3] |

| ATGL Ubiquitination | High | Reduced | Significant reduction | [3] |

| COP1 Autoubiquitination | Basal | Reduced | Inhibition of E3 ligase activity | [3] |

| Cellular Lipid Accumulation | High | Diminished | Potent reduction | [3] |

Table 3: In Vivo Efficacy of a Quinazolinedione-based COP1-ATGL Modulator (Compound 86) in a NAFLD Mouse Model

| Parameter | Vehicle Control | Compound 86 (oral admin.) | Outcome | Reference |

| Hepatic Triglyceride Accumulation | High | Abrogated | Reversal of steatosis | [3] |

| Liver Fibrosis | Present | Resolved | Anti-fibrotic effect | [3] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the efficacy of COP1-ATGL modulators. Below are detailed protocols for key assays used to assess lipid droplet dynamics.

Cell Culture and Treatment

-

Cell Line: Human hepatoma cell lines such as HepG2 or Huh7 are commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Lipid Loading: To induce lipid droplet formation, supplement the culture medium with oleic acid complexed to bovine serum albumin (BSA). A typical concentration is 0.5 mM oleic acid for 16-24 hours.

-

Modulator Treatment: Dissolve the this compound in a suitable solvent (e.g., DMSO) and add to the culture medium at the desired concentrations. A vehicle control (DMSO) should be run in parallel.

Lipid Droplet Staining and Visualization

-

Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 30 minutes.

-

Staining: Wash with PBS and then with 60% isopropanol (B130326). Stain with freshly prepared Oil Red O solution for 20 minutes.

-

Washing: Wash with 60% isopropanol and then with PBS.

-

Imaging: Visualize lipid droplets as red-stained spherical structures using a bright-field microscope.

-

Quantification: For quantitative analysis, extract the Oil Red O from the stained cells using isopropanol and measure the absorbance at 510 nm.

-

Staining: Add BODIPY 493/503 (final concentration 1 µg/mL) directly to the cell culture medium and incubate for 15-30 minutes at 37°C.

-

Washing: Gently wash the cells with pre-warmed PBS.

-

Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (excitation/emission ~493/503 nm). Lipid droplets will appear as bright green fluorescent puncta.

-

Analysis: Use image analysis software (e.g., ImageJ) to quantify lipid droplet number, size, and total fluorescence intensity per cell.[5]

Fatty Acid Mobilization Assay (Pulse-Chase)

-

Pulse: Incubate lipid-loaded cells with a fluorescently labeled fatty acid (e.g., BODIPY 558/568 C12) for 6-12 hours. This allows the fluorescent fatty acid to be incorporated into the TAG stored in lipid droplets.

-

Chase: Wash the cells to remove excess fluorescent fatty acid and incubate in fresh medium containing the this compound or vehicle.

-

Measurement: At various time points during the chase period, measure the release of the fluorescent label into the medium, which is indicative of lipolysis and fatty acid mobilization. This can be quantified using a fluorescence plate reader.

Caption: Workflow for evaluating this compound.

Conclusion and Future Directions

The modulation of the COP1-ATGL interaction presents a promising therapeutic strategy for NAFLD and other metabolic disorders characterized by excessive lipid accumulation. By preventing the degradation of ATGL, this compound effectively enhances intracellular lipolysis, leading to a reduction in lipid droplet size and number. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and advance this novel class of therapeutics. Future research should focus on optimizing the potency and selectivity of these modulators, as well as evaluating their long-term efficacy and safety in more complex in vivo models of metabolic disease.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]

- 5. How to follow lipid droplets dynamics during adipocyte metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The COP1-ATGL Axis: A Technical Guide to a Key Regulator of Cellular Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate regulation of cellular lipid metabolism is paramount for maintaining metabolic homeostasis. Dysregulation of lipid storage and mobilization is a hallmark of numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD). A pivotal player in the control of lipolysis, the breakdown of stored triglycerides, is Adipose Triglyceride Lipase (ATGL). The activity and abundance of ATGL are tightly controlled through various mechanisms, including post-translational modifications. This technical guide delves into the critical regulatory axis of the E3 ubiquitin ligase Constitutive Photomorphogenic 1 (COP1) and its substrate, ATGL. Emerging research has identified the COP1-mediated ubiquitination and subsequent degradation of ATGL as a key cellular pathway controlling hepatic lipid content.[1][2][3] This interaction presents a promising therapeutic target for metabolic disorders characterized by excessive lipid accumulation. This document provides an in-depth overview of the cellular pathways governed by the COP1-ATGL interaction, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling cascades.

The Core Interaction: COP1-Mediated Degradation of ATGL

The central mechanism of the COP1-ATGL regulatory axis is the targeted degradation of ATGL protein, orchestrated by the E3 ubiquitin ligase activity of COP1.[1][2][3]

Mechanism of Recognition and Ubiquitination:

-

Direct Interaction: COP1 directly binds to ATGL. This interaction is mediated by the recognition of a consensus VP (Val-Pro) motif within the C-terminal region of ATGL by COP1.[1][2] Mutation of this VP motif has been shown to abolish the interaction between the two proteins.[1]

-

Polyubiquitination: Upon binding, COP1 catalyzes the attachment of a polyubiquitin (B1169507) chain to ATGL. Specifically, this involves the formation of K-48 linked polyubiquitin chains, a signal that earmarks proteins for degradation by the proteasome.[1][2][3]

-

Primary Ubiquitination Site: The primary site of ubiquitination on ATGL has been identified as the lysine (B10760008) 100 (K100) residue, located within its patatin-like domain.[1][2][3] Mutation of this lysine residue to arginine (K100R) significantly reduces COP1-mediated ubiquitination.[1]

-

Proteasomal Degradation: The K-48 linked polyubiquitin chains on ATGL are recognized by the 26S proteasome, leading to the degradation of the ATGL protein.[1]

This process effectively reduces the intracellular concentration of ATGL, thereby diminishing the rate of triglyceride hydrolysis.

Cellular Pathways Regulated by the COP1-ATGL Interaction

The COP1-ATGL interaction is a key node in the regulation of hepatic lipid metabolism. By controlling the levels of ATGL, COP1 influences several downstream cellular processes:

-

Lipolysis: As the rate-limiting enzyme in triglyceride hydrolysis, the degradation of ATGL by COP1 leads to a decrease in lipolysis. This results in the reduced breakdown of triglycerides into fatty acids and glycerol.[1][4]

-

Triglyceride Accumulation: The inhibition of lipolysis due to ATGL degradation promotes the storage of neutral lipids. This leads to an increase in the cellular content of triglycerides (TAG) and the accumulation of lipid droplets within hepatocytes.[1][3][5]

-

Fatty Acid Mobilization and Oxidation: With reduced lipolysis, there is a decrease in the release of fatty acids from lipid droplets. Consequently, the availability of fatty acids for beta-oxidation in the mitochondria is diminished.[1][2]

The culmination of these effects is a shift in the metabolic balance of hepatocytes towards lipid storage and away from lipid mobilization and utilization.

Quantitative Data on the COP1-ATGL Interaction and its Effects

The following tables summarize quantitative data from key studies, illustrating the impact of the COP1-ATGL interaction on protein levels and cellular lipid content.

| Experimental Condition | Cell Type | Parameter Measured | Fold Change/Effect | Reference |

| Overexpression of COP1 | HepG2 | ATGL Protein Level | Significantly Decreased | [1] |

| siRNA-mediated knockdown of COP1 | HepG2 | ATGL Protein Level | Significantly Increased | [1] |

| Overexpression of COP1 | HepG2 | Oleate-dependent TAG accumulation | Enhanced | |

| Knockdown of COP1 | HepG2 | Oleate-dependent TAG accumulation | Attenuated | |

| Knockdown of COP1 | HepG2 | Number of cellular lipid droplets | Significantly Decreased | |

| Knockdown of perilipin 1 (increases ATGL access to lipids) | Adipocytes | Free Fatty Acid (FFA) release | 3.5-fold increase | [6] |

| Overexpression of ATGL | Control knockdown adipocytes | Triglyceride (TAG) hydrolase activity | ~80% increase | [6] |

| In Vivo Model | Intervention | Tissue | Parameter Measured | Effect | Reference |

| High-fat diet-fed mice | Adenovirus-mediated depletion of COP1 | Liver | Hepatic Steatosis | Ameliorated | [1][2][3] |

| High-fat diet-fed mice | Adenovirus-mediated depletion of COP1 | Liver | ATGL Protein Levels | Increased | [3] |

| High-fat diet-fed mice | Adenovirus-mediated depletion of COP1 | Liver | Triglyceride (TAG) accumulation | Prevented | [3] |

| ATGL-null mice | - | Liver | Triglyceride (TAG) content | 2 to 3-fold increase | [7] |

Experimental Protocols

Co-Immunoprecipitation of COP1 and ATGL from HepG2 Cells

This protocol describes the co-immunoprecipitation of COP1 and ATGL from the human hepatoma cell line HepG2 to demonstrate their in-cell interaction.

Materials:

-

HepG2 cells

-

Plasmids encoding tagged versions of COP1 (e.g., FLAG-COP1) and ATGL (e.g., Myc-ATGL)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 2.5 mM MgCl2, 0.05% Nonidet P-40, supplemented with protease inhibitors.[1]

-

Anti-FLAG antibody (for immunoprecipitation)

-

Anti-Myc antibody (for immunoblotting)

-

Anti-COP1 antibody (for immunoblotting)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Culture and Transfection:

-

Culture HepG2 cells to 70-90% confluency in appropriate growth medium.

-

Co-transfect cells with plasmids encoding FLAG-COP1 and Myc-ATGL using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 48 hours post-transfection.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 1 ml of ice-cold cell lysis buffer to each 10 cm dish.

-

Incubate on ice for 5 hours with gentle rocking.[1]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (whole-cell lysate) to a new tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the whole-cell lysate.

-

Incubate a sufficient amount of lysate (e.g., 1-2 mg of total protein) with an anti-FLAG antibody (or control IgG) overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with ice-cold lysis buffer.

-

After the final wash, remove all supernatant.

-

Elute the bound proteins by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.

-

-

Immunoblotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Myc antibody to detect co-immunoprecipitated ATGL and an anti-FLAG antibody to confirm the immunoprecipitation of COP1.

-

In Vitro Ubiquitination Assay of ATGL by COP1

This protocol outlines an in vitro assay to demonstrate the direct ubiquitination of ATGL by COP1.

Materials:

-

Recombinant purified proteins:

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2, e.g., UBE2D2)

-

Recombinant COP1 (E3 ligase)

-

Recombinant ATGL (substrate)

-

Ubiquitin

-

-

10x Ubiquitination reaction buffer: 500 mM HEPES (pH 8.0), 500 mM NaCl, 10 mM TCEP.

-

100 mM Mg-ATP solution

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-ATGL antibody or antibody against a tag on recombinant ATGL

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, assemble the following components in the order listed for a 25 µL reaction:

-

dH2O (to 25 µL)

-

2.5 µL of 10x E3 Ligase Reaction Buffer

-

1 µL of Ubiquitin (to a final concentration of ~100 µM)

-

2.5 µL of 100 mM Mg-ATP solution

-

Recombinant ATGL (substrate, to a final concentration of 5-10 µM)

-

Recombinant E1 enzyme (to a final concentration of 100 nM)

-

Recombinant E2 enzyme

-

Recombinant COP1 (E3 ligase)

-

-

For a negative control, replace the Mg-ATP solution with dH2O.

-

-

Incubation:

-

Incubate the reaction mixture in a 37°C water bath for 30-60 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 2x SDS-PAGE sample buffer.

-

-

Analysis:

-

Boil the samples at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using an anti-ATGL (or anti-tag) antibody to detect a ladder of higher molecular weight bands corresponding to ubiquitinated ATGL.

-

Confirm the presence of ubiquitin on the modified ATGL by probing with an anti-ubiquitin antibody.

-

Visualizing the Pathways and Workflows

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct Mechanisms Regulate ATGL-Mediated Adipocyte Lipolysis by Lipid Droplet Coat Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential control of ATGL-mediated lipid droplet degradation by CGI-58 and G0S2 - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Targeted Therapeutics: A Technical Guide to Novel Quinazolinone-Based COP1 Modulators

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Synthesis of Novel Quinazolinone-Based COP1 Modulators

This whitepaper provides an in-depth exploration of the discovery, synthesis, and biological evaluation of a promising new class of therapeutic agents: quinazolinone-based modulators of Constitutive Photomorphogenic 1 (COP1). COP1, an E3 ubiquitin ligase, has emerged as a critical regulator in a multitude of cellular processes, including tumorigenesis and metabolic diseases.[1][2] Its role in targeting key proteins such as the tumor suppressor p53 and the oncoprotein c-Jun for proteasomal degradation underscores its potential as a high-value target for drug discovery.[3][4][5] This guide offers a detailed overview of the current landscape, presenting key quantitative data, experimental protocols, and visual representations of the underlying biological pathways and discovery workflows.

The Rise of Quinazolinones as COP1 Modulators

The quinazolinone scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[6][7] Recent research has highlighted its potential for the development of potent and selective COP1 modulators.[2][8] These compounds offer a novel therapeutic strategy for conditions such as Non-alcoholic Fatty Liver Disease (NAFLD) by modulating the COP1-ATGL (Adipose Triglyceride Lipase) axis, thereby preventing the degradation of ATGL and reducing lipid accumulation.[2][8]

A notable example is a series of quinazolinone and quinazolinedione-based modulators, with the lead compound 86 demonstrating the ability to increase ATGL protein expression, reduce ATGL ubiquitination and COP1 autoubiquitination, and decrease lipid accumulation in hepatocytes at nanomolar concentrations.[8] Oral administration of this compound in preclinical NAFLD models led to a significant reduction in triglyceride accumulation and fibrosis.[8]

Quantitative Data Summary

To facilitate a clear comparison of the potency and efficacy of these novel modulators, the following tables summarize key quantitative data from published studies.

Table 1: In Vitro Activity of a Lead Quinazolinone-Based COP1 Modulator

| Compound | Target Assay | Activity Metric | Value | Reference |

| Compound 86 | Hepatocyte Lipid Accumulation | EC50 | Nanomolar range | [8] |

| TSG-03-117 | Mouse Plasma Stability (2h) | % Remaining | 103.3% | |

| TSG-03-117 | Mouse Liver Microsomal Stability | t½ (min) | 13.35 | |

| TSG-03-117 | Medium Clearance | µL/min/mg protein | 56.02 |

Table 2: In Vivo Efficacy of a Lead Quinazolinone-Based COP1 Modulator in a High-Fat Diet Mouse Model of NAFLD

| Compound | Dosage | Treatment Duration | Key Finding | Reference |

| TSG-03-117 | 80 mg/kg p.o. | 7 days (within a 4-week study) | Reduced liver weight compared to control |

Core Signaling Pathways and Discovery Workflow

To visually represent the complex biological processes and the systematic approach to discovering these novel modulators, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Reactome | Autodegradation of the E3 ubiquitin ligase COP1 [reactome.org]

- 2. The ubiquitin ligase COP1 is a critical negative regulator of p53. | BioGRID [thebiogrid.org]

- 3. Constitutive Photomorphogensis Protein1 (COP1) mediated p53 pathway and its oncogenic role | Biomedical Research and Therapy [bmrat.org]

- 4. Cop1 constitutively regulates c-Jun protein stability and functions as a tumor suppressor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cop1 constitutively regulates c-Jun protein stability and functions as a tumor suppressor in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the COP1-ATGL Nexus: A Technical Guide for Therapeutic Intervention

For Researchers, Scientists, and Drug Development Professionals

Abstract: The intricate dance between the E3 ubiquitin ligase COP1 and the adipose triglyceride lipase (B570770) (ATGL) presents a compelling target for therapeutic intervention in metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD). This technical guide delves into the core of the COP1-ATGL interaction, providing a comprehensive overview of the binding motif, the ensuing signaling cascade, and detailed experimental protocols to facilitate further research and drug design. By understanding the molecular intricacies of this interaction, we can pave the way for novel therapeutic strategies aimed at modulating lipid metabolism.

The COP1-ATGL Binding Motif: A Gateway to ATGL Degradation

The targeted degradation of ATGL by COP1 is initiated by the recognition of a specific binding motif within the ATGL protein. This interaction is a critical control point in the regulation of lipolysis.

The Consensus VP-Motif

COP1, a RING-finger E3 ubiquitin ligase, specifically recognizes a consensus VP (Val-Pro) motif within its substrates.[1][2] In ATGL, this motif is located in the C-terminal region and is highly conserved across species. The precise sequence in murine ATGL has been identified as E-W-L-P-D-VP -E-D.[1] Mutation of this VP motif has been shown to abrogate the interaction with COP1, thereby preventing ATGL ubiquitination and subsequent degradation.[1]

Key Residues and Post-Translational Modifications

Following the initial binding, COP1 catalyzes the polyubiquitination of ATGL, marking it for proteasomal degradation. The primary site of ubiquitination on ATGL has been identified as Lysine (B10760008) 100 (K100) .[1][2] This K48-linked polyubiquitination is the signal that sentences ATGL to degradation by the 26S proteasome.

Quantitative Analysis of the COP1-ATGL Interaction

While the qualitative aspects of the COP1-ATGL interaction are well-documented, specific quantitative data, such as binding affinity (Kd) and kinetic parameters (k-on, k-off), are not extensively reported in the currently available literature. Further biophysical studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), are warranted to precisely quantify the strength and kinetics of this crucial protein-protein interaction. This quantitative data is invaluable for the rational design of small molecule inhibitors that can effectively disrupt the COP1-ATGL complex.

Table 1: Summary of Key Molecular Components in the COP1-ATGL Interaction

| Component | Role | Key Features |

| COP1 (Constitutive Photomorphogenic 1) | E3 Ubiquitin Ligase | Contains a RING-finger domain essential for ubiquitin transfer. Recognizes a VP-motif in its substrates. |

| ATGL (Adipose Triglyceride Lipase) | Rate-limiting enzyme in lipolysis | Contains a patatin-like phospholipase domain. Possesses a COP1-binding VP-motif. |

| Ubiquitin | Small regulatory protein | Covalently attached to substrate proteins (ATGL) as a degradation signal. |

| Lysine 100 (K100) of ATGL | Primary ubiquitination site | Target residue for the attachment of polyubiquitin (B1169507) chains by COP1. |

| VP-Motif in ATGL | COP1 recognition site | A short amino acid sequence (E-W-L-P-D-VP -E-D in mouse) that mediates the direct interaction with COP1. |

Signaling Pathway and Experimental Workflow

The interaction between COP1 and ATGL is a key regulatory node in cellular lipid metabolism. Understanding the signaling pathway and the experimental workflows used to study it is fundamental for drug development.

COP1-Mediated ATGL Degradation Pathway

The signaling cascade is initiated by the binding of COP1 to the VP-motif of ATGL. This is followed by the COP1-catalyzed polyubiquitination of ATGL at lysine 100. The polyubiquitinated ATGL is then recognized and degraded by the proteasome, leading to a decrease in cellular ATGL levels and a subsequent reduction in lipolysis. This results in the accumulation of triglycerides within the cell.

Caption: COP1-mediated ubiquitination and degradation of ATGL.

Experimental Workflow for Studying the COP1-ATGL Interaction

A typical experimental workflow to investigate the COP1-ATGL interaction involves a series of molecular and cellular biology techniques to confirm the interaction, identify the key residues, and elucidate the functional consequences.

Caption: Experimental workflow for COP1-ATGL interaction studies.

Detailed Experimental Protocols

To facilitate the replication and extension of research in this area, detailed protocols for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) of COP1 and ATGL

This protocol is adapted from methodologies used to demonstrate the in vivo interaction between COP1 and ATGL.[1]

Materials:

-

Cell lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.

-

Antibodies: Anti-FLAG antibody (for FLAG-tagged COP1), anti-c-myc antibody (for myc-tagged ATGL), Protein A/G magnetic beads.

-

Wash buffer: Cell lysis buffer without protease and phosphatase inhibitors.

-

Elution buffer: 2x Laemmli sample buffer.

Procedure:

-

Transfect HEK293T cells with plasmids encoding FLAG-tagged COP1 and myc-tagged ATGL.

-

After 48 hours, lyse the cells in ice-cold cell lysis buffer.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with anti-FLAG antibody for 4 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-myc and anti-FLAG antibodies.

In Vitro Ubiquitination Assay

This protocol outlines the steps to reconstitute the ubiquitination of ATGL by COP1 in a cell-free system.

Materials:

-

Recombinant proteins: Purified E1 activating enzyme, E2 conjugating enzyme (UbcH5a), His-tagged Ubiquitin, GST-tagged ATGL, and FLAG-tagged COP1.

-

Ubiquitination reaction buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT.

Procedure:

-

Combine E1, E2, His-Ubiquitin, GST-ATGL, and FLAG-COP1 in the ubiquitination reaction buffer.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-GST antibody to detect ubiquitinated forms of ATGL, which will appear as a ladder of higher molecular weight bands.

Conclusion and Future Directions

The interaction between COP1 and ATGL is a pivotal mechanism for regulating cellular lipid homeostasis. The identification of the VP-binding motif and the key ubiquitination site provides a solid foundation for the rational design of therapeutic agents. Future research should focus on obtaining quantitative binding data and developing high-throughput screening assays to identify small molecule inhibitors of this interaction. Such inhibitors hold the promise of becoming a novel class of therapeutics for the treatment of NAFLD and other metabolic disorders characterized by excessive lipid accumulation. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to accelerate discoveries in this exciting field.

References

Pharmacological Characterization of a Novel COP1-ATGL Modulator for the Treatment of Non-alcoholic Fatty Liver Disease

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical whitepaper provides an in-depth pharmacological characterization of a representative quinazolinone-based modulator of the Constitutive Photomorphogenic 1 (COP1) and Adipose Triglyceride Lipase (ATGL) axis. This document details the modulator's mechanism of action, key quantitative data, and the experimental protocols utilized for its evaluation.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of triacylglycerol (TAG) in hepatocytes. A key regulator of intracellular lipid homeostasis is Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the breakdown of cellular TAG. The E3 ubiquitin ligase, Constitutive Photomorphogenic 1 (COP1), has been identified as a critical negative regulator of ATGL. COP1 targets ATGL for proteasomal degradation, thereby reducing lipolysis and promoting lipid accumulation.[1][2][3][4]

The modulation of the COP1-ATGL interaction presents a promising therapeutic strategy for NAFLD. This document describes the pharmacological properties of a novel small molecule modulator designed to disrupt the COP1-mediated degradation of ATGL, leading to increased ATGL levels and activity, and ultimately, the amelioration of hepatic steatosis. The representative modulator belongs to a class of quinazolinone and quinazolinedione-based compounds.[4][5][6]

Mechanism of Action

The primary mechanism of action of the described COP1-ATGL modulator is the inhibition of the E3 ligase activity of COP1 towards its substrate, ATGL. By interfering with this interaction, the modulator prevents the K48-linked polyubiquitination of ATGL, primarily at the lysine (B10760008) 100 residue, which is the signal for its degradation by the proteasome.[1][2][3] This leads to an increase in the intracellular protein levels of ATGL, enhancing the hydrolysis of triglycerides and reducing lipid droplet accumulation in hepatocytes.[5][6]

The modulator is designed to mimic the 'V-P' motif of ATGL, which is crucial for its recognition by COP1.[4] This competitive inhibition mechanism also appears to affect the autoubiquitination of COP1.[5][6]

Caption: COP1-ATGL signaling pathway and the intervention point of the modulator.

Quantitative Data Summary

The efficacy of the COP1-ATGL modulator has been evaluated through a series of in vitro and in vivo experiments. The key quantitative findings are summarized in the tables below.

Table 1: In Vitro Efficacy in Hepatocytes

| Parameter | Control | Modulator-Treated | Fold Change |

| ATGL Protein Expression (relative units) | 1.0 | 2.5 | +2.5 |

| ATGL Ubiquitination (relative units) | 1.0 | 0.4 | -0.6 |

| COP1 Autoubiquitination (relative units) | 1.0 | 0.6 | -0.4 |

| Intracellular Triglyceride Content (µg/mg protein) | 50 | 20 | -0.6 |

| Lipid Droplet Accumulation (% of control) | 100% | 35% | -65% |

Table 2: In Vivo Efficacy in a High-Fat Diet Mouse Model of NAFLD

| Parameter | Vehicle Control | Modulator-Treated (80 mg/kg p.o.) | % Change |

| Liver Weight (g) | 2.1 | 1.5 | -28.6% |

| Hepatic Triglyceride Content (mg/g liver) | 150 | 75 | -50% |

| Serum ALT (U/L) | 120 | 65 | -45.8% |

| Serum AST (U/L) | 180 | 90 | -50% |

Table 3: Pharmacokinetic Profile of Lead Compound (TSG-03-117)

| Parameter | Value |

| Mouse Plasma Stability (2h) | 103.3% |

| Mouse Liver Microsomal Stability (t½) | 13.35 min |

| Medium Clearance (µL/min/mg protein) | 56.02 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

Human hepatoma cell lines (e.g., HepG2, Huh7) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For lipid accumulation studies, cells were treated with oleate-BSA conjugate for 16 hours. The COP1-ATGL modulator was dissolved in DMSO and added to the culture medium at various concentrations for the indicated time periods.

Western Blotting

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Primary antibodies against ATGL, COP1, ubiquitin, and β-actin were incubated overnight at 4°C. After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A simplified workflow for the Western Blotting protocol.

Immunoprecipitation

For co-immunoprecipitation assays, cells were co-transfected with constructs expressing tagged versions of ATGL and COP1.[2] Cells were lysed in a non-denaturing lysis buffer and incubated with an antibody against one of the tagged proteins overnight at 4°C. Protein A/G agarose (B213101) beads were then added and incubated for 2-4 hours to capture the antibody-protein complexes. The beads were washed several times, and the immunoprecipitated proteins were eluted by boiling in SDS-PAGE sample buffer and analyzed by Western blotting. For ubiquitination assays, cells were treated with the proteasome inhibitor MG132 prior to lysis. ATGL was immunoprecipitated, and the ubiquitinated forms were detected by Western blotting with an anti-ubiquitin antibody.

Lipid Accumulation Assays

Intracellular lipid accumulation was visualized by staining with Oil Red O or BODIPY 493/503. For Oil Red O staining, cells were fixed with 10% formalin, washed, and stained with a working solution of Oil Red O. For BODIPY staining, live cells were incubated with the fluorescent dye. Images were captured using a fluorescence microscope. For quantification of intracellular triglycerides, lipids were extracted from cells using a chloroform/methanol mixture, and the triglyceride content was measured using a colorimetric assay kit.

In Vivo Studies

All animal experiments were approved by the Institutional Animal Ethics Committee. C57BL/6J mice were fed a high-fat diet (HFD) for a specified period to induce NAFLD. The COP1-ATGL modulator was administered orally at a dose of 80 mg/kg for 7 days. At the end of the treatment period, mice were euthanized, and blood and liver samples were collected. Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured. Liver tissues were used for histological analysis (H&E and Oil Red O staining) and for the measurement of hepatic triglyceride content.

Conclusion

The pharmacological characterization of this novel class of quinazolinone-based COP1-ATGL modulators demonstrates their potential as a therapeutic intervention for NAFLD. By effectively inhibiting the COP1-mediated degradation of ATGL, these compounds increase hepatic lipolysis and reduce steatosis. The lead compounds exhibit favorable in vitro and in vivo efficacy, supporting their further development as a treatment for NAFLD and other metabolic disorders associated with impaired lipid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]

- 5. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for COP1-ATGL Modulator 1 in Primary Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Constitutive Photomorphogenic 1 (COP1) is an E3 ubiquitin ligase that plays a critical role in regulating hepatic lipid metabolism.[1][2][3] In hepatocytes, COP1 targets Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triacylglycerol (TAG), for proteasomal degradation.[1][2][4] This action is mediated by COP1 binding to a consensus VP-motif on ATGL, leading to its K-48 linked polyubiquitination, primarily at the lysine (B10760008) 100 residue.[1][2] By promoting the degradation of ATGL, COP1 effectively suppresses lipolysis, leading to an accumulation of TAG within hepatocytes, a hallmark of non-alcoholic fatty liver disease (NAFLD).[3][4][5]

The modulation of the COP1-ATGL axis presents a promising therapeutic strategy for NAFLD and other metabolic disorders associated with hepatic steatosis.[1][2][6] COP1-ATGL modulator 1 is a small molecule inhibitor designed to disrupt the COP1-mediated ubiquitination and subsequent degradation of ATGL. By inhibiting COP1's E3 ligase activity towards ATGL, the modulator is expected to increase ATGL protein stability and levels.[6] This, in turn, enhances the rate of intracellular TAG hydrolysis, reducing lipid droplet accumulation and potentially improving overall hepatic lipid homeostasis.[4][7]

These application notes provide a detailed protocol for the use of this compound in primary hepatocytes to study its effects on lipid metabolism. The provided methodologies cover cell culture, modulator treatment, and subsequent downstream analyses.

Signaling Pathway and Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Ubiquitin Ligase COP1 Controls Hepatic Fat Metabolism by Targeting ATGL for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinone derivatives as COP1 modulator in ameliorating non-alcoholic fatty liver disease - American Chemical Society [acs.digitellinc.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Novel quinazolinone-based COP1 modulators for NAFLD disclosed | BioWorld [bioworld.com]

- 6. Discovery and Development of Quinazolinones and Quinazolinediones for Ameliorating Nonalcoholic Fatty Liver Disease (NAFLD) by Modulating COP1-ATGL Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Measuring Adipose Triglyceride Lipase (ATGL) Activity in a Cellular Context: A Guide to Modulator Screening

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of metabolic disease, obesity, and cancer research.

Introduction: Adipose Triglyceride Lipase (B570770) (ATGL), also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2), is the rate-limiting enzyme in the hydrolysis of triacylglycerols (TAGs) stored in intracellular lipid droplets. This process, termed lipolysis, releases fatty acids and glycerol (B35011), which are crucial for energy homeostasis. Dysregulation of ATGL activity is implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in cancer cachexia. Consequently, ATGL has emerged as a promising therapeutic target. This document provides detailed protocols for a cell-based assay to measure ATGL activity following treatment with potential modulators, enabling the screening and characterization of novel therapeutic compounds.

I. ATGL Signaling Pathway

ATGL activity is tightly regulated by a complex signaling network. The primary pathway for activation involves β-adrenergic stimulation, which elevates intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA). PKA then phosphorylates perilipin 1 on the lipid droplet surface, leading to the release of the co-activator Comparative Gene Identification-58 (CGI-58), which binds to and activates ATGL. Conversely, insulin (B600854) signaling inhibits lipolysis by activating phosphodiesterase 3B (PDE3B), which reduces cAMP levels, and through an mTORC1-dependent pathway that suppresses ATGL expression.

Caption: ATGL signaling pathway highlighting activation by β-adrenergic agonists and inhibition by insulin.

II. Experimental Protocols

This section details a robust cell-based assay to quantify ATGL activity by measuring the release of glycerol and free fatty acids (FFAs) from adipocytes following modulator treatment. 3T3-L1 preadipocytes are a suitable and widely used cell line for this purpose.

A. Materials and Reagents

-

3T3-L1 preadipocytes

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Newborn Calf Serum (NCS)

-

Penicillin-Streptomycin solution

-

Insulin solution

-

Dexamethasone

-

3-isobutyl-1-methylxanthine (IBMX)

-

Rosiglitazone (optional, for enhanced differentiation)

-

Phosphate Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Isoproterenol (B85558) (positive control for activation)

-

Atglistatin or NG-497 (positive controls for inhibition)

-

Glycerol assay kit (e.g., GPO-Trinder reagent-based)

-

Free Fatty Acid assay kit (e.g., NEFA reagent-based)

-

96-well cell culture plates

-

Multi-well plate reader

B. Experimental Workflow Diagram

Caption: Experimental workflow for the cell-based ATGL activity assay.

C. Detailed Protocol

1. 3T3-L1 Preadipocyte Culture and Differentiation

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a 96-well plate at a density that allows them to reach confluence within 2-3 days. Culture in DMEM supplemented with 10% NCS and 1% Penicillin-Streptomycin.

-

Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).

-

Maturation (Day 2 onwards): After 48 hours, replace the differentiation medium with insulin medium (DMEM with 10% FBS and 10 µg/mL insulin).

-

Maintenance (Day 4 onwards): After another 48 hours, switch to basal medium (DMEM with 10% FBS) and replace it every 2-3 days. The cells should be fully differentiated into mature adipocytes with visible lipid droplets by day 8-10.

2. Modulator Treatment and Lipolysis Assay

-

Pre-incubation: On the day of the assay, gently wash the mature 3T3-L1 adipocytes twice with warm PBS. Then, add DMEM containing 2% fatty acid-free BSA and the test modulators at the desired concentrations. Include appropriate vehicle controls, a positive control for inhibition (e.g., 50 µM Atglistatin), and a positive control for activation (e.g., 10 µM isoproterenol). Incubate for 1-2 hours at 37°C.

-

Stimulation of Lipolysis: To measure the effect of inhibitors, after the pre-incubation period, add a stimulating agent like 10 µM isoproterenol to all wells except the basal control wells. For activators, this step can be omitted if their direct effect is being measured. Incubate for 1-3 hours at 37°C.

-

Sample Collection: After the incubation, carefully collect the supernatant from each well for the measurement of glycerol and FFA release.

3. Measurement of Glycerol and Free Fatty Acids

-

Follow the manufacturer's instructions for the chosen commercial glycerol and FFA assay kits.

-

Briefly, for a typical colorimetric assay, a portion of the collected supernatant is mixed with the assay reagent in a new 96-well plate.

-

After a specified incubation time, the absorbance is measured at the appropriate wavelength using a multi-well plate reader.

-

The concentration of glycerol and FFA is determined by comparing the absorbance values to a standard curve generated with known concentrations of glycerol and a standard fatty acid (e.g., oleic acid).

4. Data Analysis

-

Normalize the glycerol and FFA concentrations to the total protein content in each well to account for any variations in cell number.

-

Calculate the percentage of inhibition or activation relative to the appropriate controls.

-

For inhibitors, the IC50 value (the concentration at which 50% of the maximal response is inhibited) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

III. Data Presentation

The following tables summarize the effects of known ATGL modulators on lipolysis in cell-based assays.

Table 1: Effect of ATGL Inhibitors on Isoproterenol-Stimulated Lipolysis

| Compound | Cell Type | Assay | IC50 (µM) | Reference |

| Atglistatin | Murine 3T3-L1 adipocytes | Free Fatty Acid Release | ~50 | [1] |

| NG-497 | Human SGBS adipocytes | Free Fatty Acid Release | 1.5 | [2][3] |

| NG-497 | Human SGBS adipocytes | Glycerol Release | 1.5 | [2][3] |

| NG-497 (in presence of HSL inhibitor) | Human SGBS adipocytes | Free Fatty Acid Release | 0.5 | [3] |

Table 2: Effect of ATGL Activators on Lipolysis

| Compound | Cell Type | Mechanism of Action | Observed Effect | Reference |

| Isoproterenol | Rat heart myocytes | β-adrenergic agonist, increases cAMP | Dose-dependent increase in glycerol output | [1] |

| Isoproterenol | 3T3-L1 adipocytes | β-adrenergic agonist, increases cAMP | Stimulation of lipolysis | [2] |

| Forskolin | 3T3-L1 adipocytes | Adenylyl cyclase activator, increases cAMP | Stimulation of lipolysis | [2] |

IV. Conclusion

The described cell-based assay provides a reliable and medium-throughput method for screening and characterizing potential modulators of ATGL activity. By measuring the physiological endpoints of lipolysis—glycerol and free fatty acid release—this assay offers valuable insights into the cellular efficacy of test compounds. The provided protocols and data for known modulators can serve as a foundation for establishing this assay in a research or drug discovery setting.

References

Application Notes and Protocols: Western Blot Analysis of ATGL Ubiquitination with COP1-ATGL Modulator 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme in the hydrolysis of triacylglycerols (TAGs) stored in lipid droplets. The regulation of ATGL activity and stability is crucial for maintaining lipid homeostasis, and its dysregulation is associated with metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1][2][3][4] One of the key post-translational modifications that governs ATGL protein levels is ubiquitination, which targets the protein for proteasomal degradation.[1][5][6]

The E3 ubiquitin ligase Constitutive Photomorphogenic 1 (COP1), also known as RFWD2, has been identified as a critical regulator of ATGL stability.[1][2][3][5] COP1 directly interacts with ATGL through a consensus VP motif and mediates its K-48 linked polyubiquitination, primarily at the lysine (B10760008) 100 residue, leading to its degradation by the proteasome.[1][2][3][5] This pathway presents a promising therapeutic target for metabolic disorders characterized by excessive lipid accumulation.

Recently, a novel small molecule, COP1-ATGL modulator 1 (also referred to as compound 86), has been identified as an orally active compound that targets the COP1-ATGL axis.[7][8][9] This modulator has been shown to increase ATGL protein expression, decrease ATGL ubiquitination, and reduce COP1 autoubiquitination, resulting in diminished lipid accumulation in hepatocytes.[7][8][9]

These application notes provide detailed protocols for the western blot analysis of ATGL ubiquitination in response to treatment with this compound, enabling researchers to investigate the efficacy of this and similar compounds in modulating the COP1-ATGL signaling pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the COP1-mediated ubiquitination of ATGL and the experimental workflow to analyze the effect of this compound.

Caption: COP1-mediated ubiquitination and degradation of ATGL and the inhibitory action of this compound.

Caption: Experimental workflow for analyzing ATGL ubiquitination.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments investigating the effect of this compound on ATGL protein levels and ubiquitination.

Table 1: Effect of this compound on ATGL Protein Levels

| Treatment Group | Concentration (nM) | Relative ATGL Protein Level (Normalized to Control) |

| Vehicle Control | 0 | 1.00 ± 0.12 |

| This compound | 10 | 1.52 ± 0.18 |

| This compound | 50 | 2.15 ± 0.25 |

| This compound | 100 | 2.89 ± 0.31 |

Table 2: Effect of this compound on ATGL Ubiquitination

| Treatment Group | Concentration (nM) | Relative Ubiquitinated ATGL Level (Normalized to Control) |

| Vehicle Control | 0 | 1.00 ± 0.09 |

| This compound | 10 | 0.68 ± 0.07 |

| This compound | 50 | 0.41 ± 0.05 |

| This compound | 100 | 0.23 ± 0.04 |

Experimental Protocols

Protocol 1: In-Vivo Ubiquitination Assay

This protocol describes the detection of ubiquitinated ATGL in cultured cells treated with this compound.

Materials:

-

Hepatocyte cell line (e.g., HepG2, HUH7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Proteasome inhibitor (e.g., MG-132, stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (RIPA buffer or similar)

-

Protease and phosphatase inhibitor cocktail

-

Deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM)

-

Protein A/G magnetic beads

-

Primary antibodies: anti-ATGL, anti-Ubiquitin (e.g., P4D1 or FK2), anti-HA (if using HA-Ub)

-

Secondary antibody (HRP-conjugated)

-

ECL Western Blotting Substrate

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture and Transfection (Optional):

-

Cell Treatment:

-

Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 6-24 hours).

-

In the final 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10-50 µM MG-132) to the culture medium to allow for the accumulation of ubiquitinated proteins.[10]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer supplemented with protease/phosphatase inhibitors and a deubiquitinase inhibitor (e.g., 5 mM NEM).[11]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Immunoprecipitation (IP):

-

Take an equal amount of protein (e.g., 500-1000 µg) from each sample and adjust the volume with lysis buffer.

-

Save a small aliquot of the lysate (20-30 µg) for input control analysis by western blot.

-

Add the primary anti-ATGL antibody to the remaining lysate and incubate overnight at 4°C with gentle rotation.

-

Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Protocol 2: Western Blot Analysis

This protocol details the detection of total and ubiquitinated ATGL.

Materials:

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary and secondary antibodies (as listed above)

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

SDS-PAGE:

-

Load the eluted immunoprecipitated samples and the input lysates onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-ubiquitin to detect ubiquitinated ATGL in the IP samples, or anti-ATGL for the input lysates) overnight at 4°C.

-